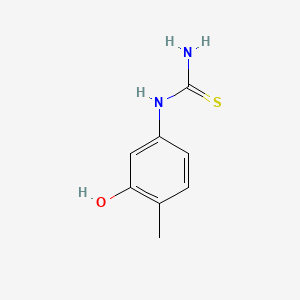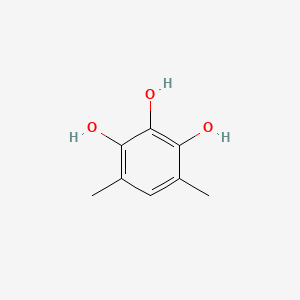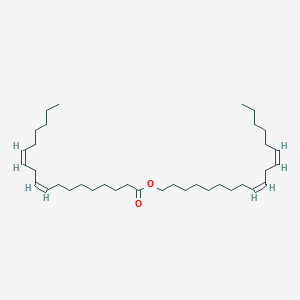![molecular formula C27H32O9 B579077 methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate CAS No. 1063-13-4](/img/structure/B579077.png)
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate is an organic compound known for its distinctive citrus aroma. It is a methyl ester derivative of limonilic acid and is commonly used in the fragrance and flavor industry. The compound is characterized by its pleasant lemon-like scent, making it a popular choice in perfumery and as a flavoring agent in food products.
準備方法
Synthetic Routes and Reaction Conditions: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate can be synthesized through the esterification of limonilic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, methyl limonilate is produced by the esterification of limonilic acid using methanol and a strong acid catalyst. The process involves continuous stirring and heating to ensure complete conversion of the acid to its methyl ester. The product is then purified through distillation to obtain high-purity methyl limonilate.
化学反応の分析
Types of Reactions: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Limonilic acid derivatives.
Reduction: Limonilic alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of methyl limonilate involves its interaction with various molecular targets and pathways:
Molecular Targets: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate interacts with olfactory receptors, contributing to its strong citrus scent.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
類似化合物との比較
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate can be compared with other similar compounds such as:
Methyl linoleate: Another methyl ester with different chemical properties and applications.
Methyl jasmonate: Known for its role in plant defense mechanisms and used in agriculture.
Methyl salicylate: Commonly used as a topical analgesic and in flavoring.
Uniqueness: this compound stands out due to its distinctive citrus aroma, making it highly valuable in the fragrance and flavor industry. Its potential therapeutic properties also make it a compound of interest in medical research.
特性
CAS番号 |
1063-13-4 |
|---|---|
分子式 |
C27H32O9 |
分子量 |
500.544 |
InChI |
InChI=1S/C27H32O9/c1-23(2)18-17-19(29)25(4)14(26(18,12-33-17)15(35-23)10-16(28)31-5)6-8-24(3)20(13-7-9-32-11-13)34-22(30)21-27(24,25)36-21/h7,9,11,14-15,17-18,20-21H,6,8,10,12H2,1-5H3/t14-,15-,17-,18-,20-,21+,24-,25-,26-,27+/m0/s1 |
InChIキー |
BJDSFOKFEAERGK-GVHUEMTHSA-N |
SMILES |
CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)OC)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)

![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)


![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE](/img/structure/B579016.png)
